6-Bromo-4-fluoro-1,2-benzothiazol-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1,2-benzothiazol-3-amine typically involves the bromination and fluorination of benzothiazole derivatives. One common method involves the reaction of benzothiazole with bromine and fluorine sources under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles or electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
6-Bromo-4-fluoro-1,2-benzothiazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine
- 6-Bromo-3-fluoro-2-formylpyridine
- 6-Bromo-2-chloropyridin-3-amine
Uniqueness
6-Bromo-4-fluoro-1,2-benzothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the benzothiazole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C7H4BrFN2S |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-4(9)6-5(2-3)12-11-7(6)10/h1-2H,(H2,10,11) |
InChI Key |
PWQALIIOGHVQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1F)C(=NS2)N)Br |
Origin of Product |
United States |
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